molecular formula C24H20N2O5S B2915080 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 898431-09-9

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2915080
CAS No.: 898431-09-9
M. Wt: 448.49
InChI Key: DVODWIRTQLEEQJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 898408-59-8) features a benzo[d][1,3]dioxol (methylenedioxyphenyl) group linked via an acetamide bridge to a 3-(benzylsulfonyl)-substituted indole moiety. Its molecular formula is C₂₅H₂₂N₂O₅S, with a molecular weight of 462.5 g/mol .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzylsulfonylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5S/c27-24(25-18-10-11-21-22(12-18)31-16-30-21)14-26-13-23(19-8-4-5-9-20(19)26)32(28,29)15-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVODWIRTQLEEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H18N2O5S, with a molecular weight of 386.4 g/mol. Its structure features a benzodioxole moiety linked to an indole derivative via a sulfonamide group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodioxole structure followed by sulfonylation and acetamide formation. Various synthetic pathways have been explored, including metal-catalyzed reactions that enhance yield and purity.

Anticancer Activity

Research indicates that this compound exhibits considerable cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected tumor cell lines:

Cell LineIC50 (µM)Reference
HCT-116 (colon)16.19
MCF-7 (breast)17.16
A549 (lung)25.00
HeLa (cervical)30.00

These results indicate that the compound may disrupt cellular proliferation mechanisms, possibly through apoptosis induction or cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies demonstrate its ability to inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α from activated macrophages. The extent of this activity appears to vary depending on the specific inflammatory model used.

Case Studies

  • In Vitro Studies : In a study evaluating the effects on cancer cell lines, this compound was tested against various solid tumors. Results indicated significant cytotoxicity with mechanisms involving apoptosis and inhibition of proliferation pathways.
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in reducing tumor size and inflammation markers in conditions such as rheumatoid arthritis and cancer-induced cachexia.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may interact with specific molecular targets involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates.

Comparison with Similar Compounds

Key Findings and Implications

Functional Group Impact: Sulfonyl vs. Thioether: The target compound’s benzylsulfonyl group (electron-withdrawing) contrasts with the K-series’ benzylthio (thioether, electron-donating). Sulfonyl groups enhance metabolic stability and solubility compared to thioethers, which may oxidize to sulfoxides/sulfones .

Synthetic Accessibility :

  • The K-series demonstrates high yields (37–90%) via straightforward substitution reactions, suggesting scalability for agricultural use . In contrast, the target compound’s sulfonylation step (if required) may involve harsher conditions or lower yields.

Biological Activity: IDO1 Inhibition (Compound 28): The benzimidazole derivative’s IDO1 inhibitory activity highlights the role of heterocyclic cores in targeting enzymatic pathways, a feature unexplored in the target compound . Antimicrobial Potential (SW-C165): Structural similarity to SW-C165 suggests the target compound could be evaluated against bacterial pathogens like Salmonella .

Commercial Availability :

  • The formyl-substituted analog () is commercially available, emphasizing the demand for benzo[d][1,3]dioxol-acetamide derivatives in drug discovery .

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